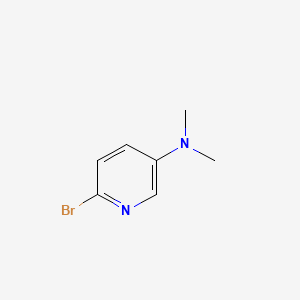

6-Bromo-N,N-dimethylpyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N,N-dimethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORPINHDNLCKMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"6-Bromo-N,N-dimethylpyridin-3-amine" synthesis from 3-aminopyridine

An In-depth Technical Guide to the Synthesis of 6-Bromo-N,N-dimethylpyridin-3-amine from 3-Aminopyridine

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive bromine atom suitable for cross-coupling reactions and a dimethylamino group, makes it a versatile intermediate for synthesizing a wide range of biologically active molecules. This guide provides a comprehensive, in-depth exploration of a reliable two-step synthesis route starting from the readily available precursor, 3-aminopyridine.

The synthesis strategy involves two key transformations:

-

Regioselective Electrophilic Bromination: The introduction of a bromine atom onto the pyridine ring.

-

Exhaustive N,N-Dimethylation: The conversion of the primary amino group to a tertiary dimethylamino group.

This document is designed for researchers and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and causality behind the chosen methodologies.

Part 1: Regioselective Bromination of 3-Aminopyridine

The first stage of the synthesis is the electrophilic bromination of 3-aminopyridine to produce the key intermediate, 6-bromo-3-aminopyridine. While seemingly straightforward, this reaction presents a significant regioselectivity challenge that must be carefully managed.

Theoretical Background & Mechanistic Insights

The direct bromination of 3-aminopyridine is an electrophilic aromatic substitution reaction. The outcome is governed by the competing electronic effects of the substituents on the pyridine ring.

-

The Amino Group (-NH₂): Located at the 3-position, the amino group is a powerful activating group. Through resonance, it donates electron density to the ring, making it more nucleophilic and thus more susceptible to electrophilic attack. It strongly directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions.[1][2]

-

The Pyridine Nitrogen: The nitrogen atom within the pyridine ring is electronegative and exerts an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution.[3][4] This deactivation is most pronounced at the ortho (positions 2 and 6) and para (position 4) positions relative to the nitrogen.

In this specific case, the activating, directing effect of the amino group is dominant.[1] The electrophile (Br⁺) is preferentially directed to positions 2, 4, and 6. To achieve the desired 6-bromo isomer, reaction conditions must be carefully controlled to favor substitution at this position and minimize the formation of 2-bromo, 4-bromo, and di-brominated byproducts.[1][5] The use of N-Bromosuccinimide (NBS) as a mild brominating agent at low temperatures is a proven strategy to enhance this selectivity.[6]

Experimental Protocol: Synthesis of 6-Bromo-3-aminopyridine

This protocol is optimized to favor the regioselective formation of the 6-bromo isomer.

Materials:

-

3-Aminopyridine

-

N-Bromosuccinimide (NBS)

-

Anhydrous Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 eq.) in anhydrous acetonitrile.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical for controlling the reaction's regioselectivity.[6]

-

Addition of Brominating Agent: Add N-Bromosuccinimide (1.0–1.1 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.[1]

-

Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.[1] Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to isolate the desired 6-bromo-3-aminopyridine from isomeric impurities.[6] Alternatively, recrystallization can be employed for purification.[6]

Data Summary: Bromination

| Parameter | Value |

| Starting Material | 3-Aminopyridine |

| Key Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Anhydrous Acetonitrile |

| Temperature | 0 °C |

| Typical Yield | 60-75% |

| Product CAS | 13534-97-9 |

| Product MP | 74-76 °C |

Part 2: N,N-Dimethylation via Eschweiler-Clarke Reaction

With the 6-bromo-3-aminopyridine intermediate in hand, the next step is the exhaustive methylation of the primary amino group. The Eschweiler-Clarke reaction is an exceptionally effective and reliable method for this transformation.

Theoretical Background & Mechanistic Insights

The Eschweiler-Clarke reaction is a reductive amination process that converts a primary or secondary amine into a tertiary amine using excess formic acid and formaldehyde.[7][8] It is highly valued because it cleanly produces the tertiary amine without the risk of forming the quaternary ammonium salt, a common side product in other methylation methods using agents like methyl iodide.[9][10]

The mechanism proceeds in two main stages for a primary amine:

-

First Methylation: The primary amine first reacts with formaldehyde to form an imine. Formic acid then acts as a hydride donor, reducing the imine to a secondary amine.[7][11]

-

Second Methylation: The resulting secondary amine, being more nucleophilic, rapidly reacts with another molecule of formaldehyde to form an iminium ion. This ion is again reduced by formic acid to yield the final tertiary amine.[10]

The reaction is irreversible due to the loss of carbon dioxide gas from the formic acid upon hydride transfer.[7]

Visualization: Eschweiler-Clarke Reaction Mechanism

Caption: Mechanism of the Eschweiler-Clarke N,N-dimethylation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the Eschweiler-Clarke reaction on amino-heterocycles.[12]

Materials:

-

6-Bromo-3-aminopyridine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (≥95%)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 6-bromo-3-aminopyridine (1.0 eq.).

-

Reagent Addition: Add formic acid (approx. 5-10 eq.) followed by aqueous formaldehyde solution (approx. 5-10 eq.). The reaction is typically exothermic.

-

Heating: Heat the reaction mixture to reflux (around 100-110 °C) using a heating mantle. Stir for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material and any mono-methylated intermediate.

-

Cooling and Basification: Cool the mixture to room temperature and then carefully pour it over crushed ice. Basify the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is >10. Perform this step in a fume hood as the neutralization is highly exothermic.

-

Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate.

-

Concentration and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography if necessary, though the Eschweiler-Clarke reaction is often very clean.

Data Summary: N,N-Dimethylation

| Parameter | Value |

| Starting Material | 6-Bromo-3-aminopyridine |

| Key Reagents | Formaldehyde, Formic Acid |

| Reaction Type | Eschweiler-Clarke |

| Temperature | Reflux (~100-110 °C) |

| Typical Yield | >85% |

| Product CAS | 39856-56-9[13] |

| Product Form | Solid[14] |

Overall Synthesis Workflow and Characterization

The two-step process provides an efficient and logical pathway from a simple starting material to a more complex and synthetically useful product.

Visualization: Complete Synthetic Pathway

Caption: Two-step synthesis of the target compound from 3-aminopyridine.

Product Characterization Data

| Compound | 6-Bromo-3-aminopyridine | This compound |

| CAS Number | 13534-97-9 | 39856-56-9[14] |

| Molecular Formula | C₅H₅BrN₂ | C₇H₉BrN₂ |

| Molecular Weight | 173.01 g/mol | 201.06 g/mol [14] |

| Appearance | White to off-white solid | Solid[14] |

| Melting Point | 74-76 °C | Not widely reported |

Conclusion

The synthesis of this compound from 3-aminopyridine is a robust and reproducible two-step process. Success hinges on two critical aspects: first, the careful control of temperature and reagent addition during the electrophilic bromination to ensure high regioselectivity for the 6-bromo intermediate, and second, the application of the clean and efficient Eschweiler-Clarke reaction for the final N,N-dimethylation step. By understanding the mechanistic principles behind each transformation, researchers can effectively troubleshoot and optimize this synthesis to produce high-quality material for applications in pharmaceutical and chemical research.

References

- 1. benchchem.com [benchchem.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 9. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. jk-sci.com [jk-sci.com]

- 12. benchchem.com [benchchem.com]

- 13. 6-BroMo-n,n-diMethylpyridine-3-aMine (1 x 250 mg) | Reagentia [reagentia.eu]

- 14. 6-BroMo-n,n-diMethylpyridine-3-aMine | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-N,N-dimethylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of the versatile heterocyclic building block, 6-Bromo-N,N-dimethylpyridin-3-amine (CAS No. 39856-56-9). This compound is of significant interest in medicinal chemistry and drug discovery due to its utility as a key intermediate in the synthesis of a wide range of biologically active molecules.

Chemical Identity and Core Properties

This compound is a substituted pyridine derivative characterized by the presence of a bromine atom at the 6-position and a dimethylamino group at the 3-position. This unique arrangement of functional groups makes it a valuable synthon for introducing the 3-(N,N-dimethylamino)pyridyl moiety into larger molecules.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 39856-56-9 | [1] |

| Molecular Formula | C₇H₉BrN₂ | [2][3] |

| Molecular Weight | 201.06 g/mol | [2][3] |

| Appearance | Light yellow or off-white solid | [2][4] |

| Canonical SMILES | CN(C)C1=CC=C(Br)N=C1 | N/A |

| InChI Key | BORPINHDNLCKMO-UHFFFAOYSA-N | N/A |

Physicochemical Characteristics

Understanding the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

Melting and Boiling Points

While a specific melting point has not been definitively reported in the reviewed literature, its description as a solid indicates a melting point above room temperature. For a related compound, 4'-Methylacetophenone, a melting point of 45-49 °C is noted[5][6]. Given its solid nature, an experimental determination of the melting point is recommended for any new batch. A boiling point is not applicable for this solid under standard conditions.

Solubility

It exhibits limited solubility in water, as evidenced by its extraction from aqueous solutions using organic solvents. A predicted water solubility for the related compound 6-Bromopyridine-3,4-diamine is 2.84 mg/mL.

pKa

The pKa of the conjugate acid of this compound is an important factor in its reactivity, particularly in acid-base chemistry and in its potential interactions with biological targets. An exact experimental pKa value is not available in the literature. However, the presence of the electron-donating dimethylamino group is expected to increase the basicity of the pyridine nitrogen compared to pyridine itself (pKa of conjugate acid ≈ 5.2). Conversely, the electron-withdrawing bromine atom will slightly decrease the basicity. Therefore, the pKa of the conjugate acid of this compound is likely to be in the range of 5-6.

Spectral Analysis

Spectroscopic data is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.31-8.32 (d, 1H), 7.84-7.85 (d, 1H), 7.33-7.35 (d, 1H), 2.91 (s, 6H)[10][11]. The downfield signals correspond to the protons on the pyridine ring, while the singlet at 2.91 ppm is characteristic of the two methyl groups of the dimethylamino substituent.

-

¹³C NMR (126 MHz, Chloroform-d) : δ 153.8 (C), 130.0 (CH), 125.4 (CH), 120.3 (CH), 40.3 (NMe₂), 21.2 (CH₃)[2]. This data is for a derivative, 5-(p-tolylthio)-N,N-dimethylpyridin-3-amine, but provides an indication of the expected chemical shifts. The signal around 40.3 ppm is typical for the methyl carbons of a dimethylamino group.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

-

MS (ESI, m/z) : 201.0, 203.0 [M+H]⁺[1][4]. The presence of two peaks with a roughly 1:1 intensity ratio, separated by 2 m/z units, is the characteristic isotopic signature of a compound containing one bromine atom.

Infrared (IR) Spectroscopy

A specific FTIR spectrum for this compound is not available. However, based on its structure, the following characteristic peaks are expected:

-

C-H stretching (aromatic) : ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic, -CH₃) : ~2850-2960 cm⁻¹

-

C=N and C=C stretching (pyridine ring) : ~1450-1600 cm⁻¹

-

C-N stretching (aromatic amine) : ~1250-1350 cm⁻¹

-

C-Br stretching : ~500-600 cm⁻¹

Synthesis and Purification

This compound can be synthesized from commercially available 6-bromopyridin-3-amine. Two common methods are reported in the literature.

Method 1: N,N-Dimethylation using Lithium bis(trimethylsilyl)amide and Iodomethane

This method provides a high-yielding route to the desired product.

Reaction Scheme:

Synthetic Workflow using LiHMDS and Iodomethane

Experimental Protocol:

-

Dissolve 6-bromopyridin-3-amine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to -78 °C.

-

Add a 1 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (2.0 eq) dropwise over 5 minutes.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add iodomethane (2.3 eq).

-

Allow the reaction to warm to ambient temperature and stir for 1 hour.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of 1-10% ethyl acetate in petroleum ether to afford the product as a light yellow solid[1][4].

Method 2: Eschweiler-Clarke Reaction

This classical method utilizes formic acid and para-formaldehyde for the N,N-dimethylation.

Reaction Scheme:

Eschweiler-Clarke N,N-Dimethylation Workflow

Experimental Protocol:

-

To a solution of 6-bromopyridin-3-amine (1.0 eq) in formic acid, add para-formaldehyde (1.5 eq w/w) at room temperature.

-

Heat the reaction mixture at 90 °C for 16 hours.

-

Pour the cooled reaction mixture into ice-cold water.

-

Basify the mixture with solid sodium carbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using 20% ethyl acetate in hexane as the eluent to yield the final product[7][8][9].

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of this compound, possessing both a reactive bromine atom for cross-coupling reactions and a dimethylamino group, makes it a valuable building block in the synthesis of complex molecules with potential therapeutic applications.

Intermediate for Kinase Inhibitors

The pyridine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. The bromine atom in this compound can be readily displaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce various aryl or heteroaryl groups. This allows for the systematic exploration of structure-activity relationships (SAR) in the development of potent and selective kinase inhibitors.

Synthesis of Deubiquitylating Enzyme (DUB) Inhibitors

This compound has been utilized as a key intermediate in the synthesis of cyanopyrrolidine-based inhibitors of deubiquitylating enzymes (DUBs), such as UCHL1 and USP30[7][8][9]. DUBs are critical regulators of the ubiquitin-proteasome system, which is implicated in various diseases, including cancer. The synthesis of these inhibitors often involves the iodination of this compound followed by further elaboration.

References

- 1. WO2015191506A2 - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles - Google Patents [patents.google.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2015188368A1 - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. 4'-Methylacetophenone | CAS#:122-00-9 | Chemsrc [chemsrc.com]

- 7. WO2017009650A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 8. WO2017009650A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 9. US20180194724A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 10. US10669234B2 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 6-Bromo-N,N-dimethylpyridin-3-amine (CAS: 39856-56-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-N,N-dimethylpyridin-3-amine, a key heterocyclic building block in modern medicinal chemistry. This document delves into its synthesis, physicochemical properties, characteristic reactivity in pivotal cross-coupling reactions, and its application in the development of targeted therapeutics. Detailed, field-proven experimental protocols are provided to enable its practical application in a research and development setting.

Introduction and Strategic Importance

This compound is a bifunctional pyridine derivative of significant interest in the synthesis of complex molecular architectures.[1] Its structure, featuring a bromine atom at the 6-position and a dimethylamino group at the 3-position, offers two distinct points for chemical modification. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations for constructing C-C and C-N bonds, respectively.[1] The dimethylamino group, an electron-donating moiety, modulates the electronic properties of the pyridine ring, influencing its reactivity and the pharmacological profile of its derivatives.

The strategic importance of this compound lies in its utility as a scaffold for the synthesis of biologically active molecules, particularly kinase inhibitors.[2][3] The aminopyridine core is a well-established pharmacophore that can effectively interact with the ATP-binding site of various kinases, and dysregulation of these enzymes is a known driver of diseases like cancer.[1][2]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 39856-56-9 | [2][4] |

| Molecular Formula | C₇H₉BrN₂ | [2][4] |

| Molecular Weight | 201.06 g/mol | [2][4] |

| Appearance | Solid | [2] |

| Topological Polar Surface Area | 16.1 Ų | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Spectroscopic Data

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ ~8.0 ppm (d, 1H, H-2): This proton, ortho to the ring nitrogen, is expected to be the most deshielded aromatic proton.

-

δ ~7.2 ppm (dd, 1H, H-4): This proton will show coupling to both H-2 and H-5.

-

δ ~7.4 ppm (d, 1H, H-5): This proton is adjacent to the bromine atom.

-

δ ~3.0 ppm (s, 6H, N(CH₃)₂): The two methyl groups are expected to be equivalent, appearing as a sharp singlet.

¹³C NMR (Predicted, CDCl₃, 101 MHz):

-

~150 ppm (C-6): Carbon bearing the bromine atom.

-

~145 ppm (C-2): Carbon adjacent to the ring nitrogen.

-

~140 ppm (C-3): Carbon attached to the dimethylamino group.

-

~125 ppm (C-4): Aromatic CH.

-

~120 ppm (C-5): Aromatic CH.

-

~40 ppm (N(CH₃)₂): Methyl carbons.

Mass Spectrometry (MS):

-

Expected m/z: The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for a compound containing one bromine atom, with peaks at m/z 200 and 202 in an approximate 1:1 ratio.

Infrared (IR) Spectroscopy:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~2950-2800 cm⁻¹: C-H stretching of the methyl groups.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1335-1250 cm⁻¹: C-N stretching of the aromatic amine.[5]

-

As a tertiary amine, no N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.[5]

Synthesis of this compound

A reliable and scalable synthesis is crucial for the utility of any building block. An effective method for the preparation of this compound is via a reductive amination (Eschweiler-Clarke reaction) of the commercially available 6-Bromopyridin-3-amine.

Detailed Experimental Protocol: Synthesis

Reaction: N,N-dimethylation of 6-Bromopyridin-3-amine.

Materials:

-

6-Bromopyridin-3-amine

-

Formic acid (≥95%)

-

Formaldehyde (37% aqueous solution)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask, add 6-Bromopyridin-3-amine (1.0 eq).

-

Cool the flask in an ice bath and add formic acid (excess, e.g., 10 eq) dropwise.

-

To this stirred solution, add formaldehyde solution (excess, e.g., 5 eq) dropwise, maintaining the temperature below 20 °C.

-

After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (typically around 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Basify the mixture to pH > 9 by the slow addition of a saturated NaHCO₃ solution or concentrated NaOH solution. (Caution: CO₂ evolution).

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography if necessary, typically using a gradient of ethyl acetate in hexanes.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[6] In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl moieties at the 6-position.

Causality in Experimental Choices:

-

Catalyst: A Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with phosphine ligands is used. The ligand choice is critical; bulky, electron-rich phosphine ligands often accelerate the rate-limiting reductive elimination step.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6]

-

Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the organic components.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds.[3] While the starting material already contains a dimethylamino group, this reaction can be employed if the bromine atom is first replaced (e.g., via Suzuki coupling) and a different bromo-aryl moiety is introduced elsewhere in a more complex intermediate. For analogous substrates like 6-Bromopyridin-3-amine, this reaction is highly effective for introducing a second amino group at the 6-position.[3]

The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a strong base (e.g., NaOtBu), and reductive elimination to form the C-N bond.[7]

Application in Drug Discovery: A Case Study in Kinase Inhibitors

The 6-aminopyridine scaffold, readily accessible from this compound and its unmethylated precursor, is a privileged structure in the design of kinase inhibitors. These compounds often target the ATP-binding site of kinases. Notably, derivatives of this scaffold have shown potent inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), both of which are implicated in the pathology of Alzheimer's disease.[8]

The general strategy involves using a Suzuki coupling to install a specific aryl group at the 6-position of the pyridine ring. This aryl group is designed to interact with specific residues within the kinase active site. Subsequent modifications to the dimethylamino group or the newly introduced aryl ring can then be performed to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 39856-56-9) was not publicly available at the time of writing. The following information is based on related compounds and general laboratory safety principles. Always consult the SDS provided by the supplier before handling.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes.[9]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[9]

-

In case of eye contact: Rinse cautiously with water for several minutes.[9]

-

If inhaled: Move person into fresh air.[9]

-

If swallowed: Rinse mouth with water.[9] In all cases of exposure, seek medical attention if symptoms persist.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its defined points of reactivity allow for the controlled and systematic construction of complex molecules. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound effectively in their drug discovery and development programs, particularly in the pursuit of novel kinase inhibitors.

References

- 1. 39856-56-9 | 6-bromo-N,N-dimetilpiridin-3-amina | this compound - Capot Químico [capotchem.com]

- 2. 6-BroMo-n,n-diMethylpyridine-3-aMine | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Analysis of 6-Bromo-N,N-dimethylpyridin-3-amine

Introduction: A Key Building Block in Medicinal Chemistry

6-Bromo-N,N-dimethylpyridin-3-amine is a substituted pyridine derivative of significant interest to researchers in drug discovery and development. Its molecular architecture, featuring a bromine atom at the 6-position and a dimethylamino group at the 3-position, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The bromine atom serves as a convenient handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities. The dimethylamino group, on the other hand, can influence the molecule's physicochemical properties, such as basicity and solubility, and can participate in crucial interactions with biological targets. Understanding the precise structural features of this compound through comprehensive spectral analysis is paramount for its effective utilization in the synthesis of novel therapeutic agents.

This guide provides a detailed examination of the spectral data for this compound, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. While experimental mass spectrometry data is available, this guide will leverage high-quality predicted NMR and IR data to provide a complete analytical profile. Each section will not only present the data but also delve into the underlying principles of spectral interpretation, offering a robust framework for researchers.

Molecular Structure and Isotopic Considerations

The foundational step in spectral analysis is a thorough understanding of the molecule's structure.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its elemental composition. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion, [M+H]⁺.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing fragment, separated by 2 m/z units and having nearly equal intensities.

Experimental Data:

The mass spectrum for this compound has been reported in the patent literature.

| Ion | Calculated m/z | Observed m/z | Isotopic Composition |

| [M+H]⁺ | 200.0029 | 201.0 | C₇H₁₀⁷⁹BrN₂⁺ |

| [M+H]⁺ | 202.0008 | 203.0 | C₇H₁₀⁸¹BrN₂⁺ |

Data sourced from patent WO2015191506A2.

Interpretation:

The observed data clearly shows the expected pair of peaks at m/z 201.0 and 203.0, corresponding to the protonated molecule containing ⁷⁹Br and ⁸¹Br, respectively. The near-equal intensity of these peaks is a definitive indicator of the presence of a single bromine atom in the molecule.

Caption: Expected isotopic pattern in ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.05 | d | 2.5 | 1H |

| H-4 | 7.15 | dd | 8.5, 2.5 | 1H |

| H-5 | 7.30 | d | 8.5 | 1H |

| -N(CH₃)₂ | 2.95 | s | - | 6H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons: The pyridine ring has three protons, each in a distinct chemical environment.

-

H-2: This proton is ortho to the electron-withdrawing nitrogen atom and is expected to be the most deshielded, appearing furthest downfield at approximately 8.05 ppm. It appears as a doublet due to coupling with H-4 (⁴J, meta-coupling).

-

H-5: This proton is coupled to H-4 (³J, ortho-coupling), resulting in a doublet at around 7.30 ppm.

-

H-4: This proton is coupled to both H-2 (meta-coupling) and H-5 (ortho-coupling), leading to a doublet of doublets at approximately 7.15 ppm.

-

-

Dimethylamino Protons: The six protons of the two methyl groups attached to the nitrogen are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet at around 2.95 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon Label | Predicted Chemical Shift (ppm) |

| C-2 | 145.0 |

| C-3 | 148.0 |

| C-4 | 125.0 |

| C-5 | 128.0 |

| C-6 | 140.0 |

| -N(CH₃)₂ | 40.0 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: The five carbons of the pyridine ring are all in unique environments.

-

C-2, C-3, and C-6: These carbons are directly attached to or influenced by the electronegative nitrogen and bromine atoms, causing them to be significantly deshielded and appear in the downfield region (140.0-148.0 ppm). C-3, being directly attached to the electron-donating amino group, is also significantly affected.

-

C-4 and C-5: These carbons are less influenced by the heteroatoms and appear at relatively higher field (125.0-128.0 ppm) compared to the other ring carbons.

-

-

Dimethylamino Carbons: The two methyl carbons are equivalent and are expected to resonate in the upfield region, around 40.0 ppm.

Caption: A generalized workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3100-3000 | C-H stretch | Aromatic | Medium |

| 2950-2850 | C-H stretch | -CH₃ | Medium |

| 1600-1450 | C=C and C=N stretch | Pyridine ring | Strong |

| 1350-1250 | C-N stretch (aromatic amine) | Aromatic amine | Strong |

| 850-750 | C-H out-of-plane bend | Substituted aromatic | Strong |

| 700-600 | C-Br stretch | Bromo-aromatic | Medium |

Interpretation of the Predicted IR Spectrum:

-

Aromatic C-H Stretch: The peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the aromatic pyridine ring.

-

Aliphatic C-H Stretch: The absorptions between 2950 and 2850 cm⁻¹ are due to the C-H stretching of the methyl groups of the dimethylamino substituent.

-

Pyridine Ring Vibrations: The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring, often referred to as the "fingerprint" region for this heterocycle.

-

Aromatic C-N Stretch: A strong band is expected in the 1350-1250 cm⁻¹ range, corresponding to the stretching vibration of the bond between the aromatic ring and the nitrogen of the dimethylamino group.

-

C-H Out-of-Plane Bending: The substitution pattern on the pyridine ring will give rise to strong absorptions in the 850-750 cm⁻¹ region due to the out-of-plane bending of the ring C-H bonds.

-

C-Br Stretch: The presence of the bromine atom is indicated by a medium intensity absorption in the 700-600 cm⁻¹ region.

Experimental Methodologies

To ensure the reproducibility and accuracy of spectral data, standardized experimental protocols are essential. The following sections outline the methodologies for acquiring the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 scans or more).

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

-

Employ a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI) MS:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the [M+H]⁺ ion.

-

-

Data Analysis: Analyze the resulting spectrum to identify the monoisotopic mass and the characteristic isotopic pattern of the protonated molecule.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond ATR crystal).

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectral analysis of this compound, combining experimental mass spectrometry with high-quality predicted NMR and IR data, provides an unambiguous structural confirmation of this important synthetic building block. The characteristic isotopic pattern in the mass spectrum confirms the presence of a single bromine atom. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, respectively, which are consistent with the assigned structure. Furthermore, the predicted IR spectrum highlights the key functional groups present in the molecule. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to obtain high-quality spectral data for this and similar compounds, ensuring the reliability and reproducibility of their synthetic and medicinal chemistry endeavors.

The Strategic Deployment of 6-Bromo-N,N-dimethylpyridin-3-amine in Modern Medicinal Chemistry

A Technical Guide for the Advanced Synthesis and Application of a Privileged Scaffold

Authored by: A Senior Application Scientist

Introduction: The Enduring Value of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for drug design. Within this class, functionalized aminopyridines are of particular interest as they provide vectors for molecular elaboration and can act as key pharmacophoric elements, often serving as "hinge-binders" in the ATP-binding site of protein kinases.[2] This guide focuses on a specific, high-value building block: 6-Bromo-N,N-dimethylpyridin-3-amine . We will explore its synthesis, reactivity, and strategic application, providing field-proven insights and detailed protocols for its effective use in drug discovery programs.

Physicochemical Profile and Strategic Advantages

The utility of a building block is defined by its inherent physicochemical properties and the strategic advantages it confers upon a lead molecule. This compound offers a compelling combination of features for the medicinal chemist.

| Property | Value/Description | Strategic Implication |

| Molecular Formula | C₇H₉BrN₂ | A compact, low molecular weight starting material, ideal for fragment-based drug design and for keeping final compounds within the "Rule of Five" guidelines.[3] |

| Molecular Weight | 201.06 g/mol | Provides ample room for molecular elaboration without excessive molecular weight gain.[4] |

| pKa (predicted) | ~6.0-6.5 | The pyridine nitrogen's basicity is modulated by the electron-donating amino group, allowing for potential salt formation to improve solubility. The dimethylamino group itself is a stronger base. |

| cLogP (predicted) | ~1.5-2.0 | The N,N-dimethylamino group increases lipophilicity compared to the parent amine, which can enhance cell permeability.[5] This value is in a favorable range for oral bioavailability.[3] |

| Reactivity | Dual functional handles | The bromine at the 6-position is primed for palladium-catalyzed cross-coupling reactions, while the tertiary amine at the 3-position can act as a hydrogen bond acceptor and influence solubility and pharmacokinetic properties. |

The N,N-dimethylamino group is a key feature. Unlike a primary or secondary amine, it cannot act as a hydrogen bond donor, which can be advantageous in preventing unwanted interactions with metabolic enzymes or off-target proteins. Furthermore, this tertiary amine can serve as a basic handle to improve aqueous solubility through salt formation, a critical parameter for oral drug delivery.

Synthesis of the Building Block

The most direct and industrially scalable route to this compound involves a two-step sequence starting from the commercially available 6-bromopyridin-3-amine.

Figure 1: Synthetic workflow for the preparation of the title compound.

Protocol 1: N,N-Dimethylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary amines without the risk of forming quaternary ammonium salts.[6] The reaction utilizes an excess of formaldehyde and formic acid; formaldehyde forms an iminium ion intermediate which is subsequently reduced by formic acid, acting as a hydride donor.[7] The formation of carbon dioxide as a byproduct drives the reaction to completion.[6]

Materials:

-

6-Bromopyridin-3-amine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (≥95%)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

Procedure:

-

To a round-bottom flask, add 6-bromopyridin-3-amine (1.0 equiv).

-

Add formic acid (3.0 equiv) followed by formaldehyde solution (3.0 equiv).

-

Heat the reaction mixture to reflux (approx. 100-110 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cool the mixture to room temperature and carefully basify with a 2M NaOH solution to a pH > 10.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Key Chemical Transformations: Gateway to Molecular Diversity

The synthetic power of this compound lies in the reactivity of its C6-bromo substituent, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient construction of complex molecules, which is essential for exploring structure-activity relationships (SAR).

Figure 2: Major cross-coupling reactions utilizing the building block.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for constructing C(sp²)-C(sp²) bonds. For electron-rich substrates like our title compound, the choice of a sufficiently active catalyst system is crucial to overcome potential catalyst inhibition by the pyridine nitrogen.[8] Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed.[8]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Anhydrous 1,4-dioxane/water (4:1)

-

Schlenk flask

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS.[9]

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination provides a direct route to N-arylated aminopyridines, a common motif in kinase inhibitors.[10] The choice of ligand and base is critical to ensure efficient coupling and prevent side reactions.[11]

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous toluene

-

Schlenk flask

Procedure:

-

In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.[11]

-

Evacuate and backfill the flask with inert gas (repeat 3 times).

-

Add anhydrous toluene, followed by the amine coupling partner via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS).

-

Cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Application in Kinase Inhibitor Design: A Case Study Perspective

The 2,5-disubstituted aminopyridine scaffold is a validated pharmacophore for targeting the hinge region of numerous protein kinases. The amino group at the 3-position (or a derivative thereof) often forms key hydrogen bonds with the backbone of the kinase hinge, while the substituent at the 6-position, installed via cross-coupling, can be tailored to occupy the hydrophobic pocket and confer selectivity.

While specific, detailed SAR studies for inhibitors derived directly from this compound are often proprietary, we can construct a representative case study based on publicly available data for highly analogous structures, such as those targeting the c-Met kinase.[9][12] The c-Met receptor tyrosine kinase is a well-established target in oncology, and its inhibitors often feature a hinge-binding aminopyridine or related heterocycle.[6]

Figure 3: Logic diagram for SAR exploration at the C6 position.

Representative Structure-Activity Relationship (SAR) Data

The following table presents hypothetical but representative data for a series of c-Met inhibitors built from the this compound core, illustrating common SAR trends observed for this class of compounds.

| Compound ID | R Group (at C6) | c-Met IC₅₀ (nM) | Rationale/Insight |

| 1 | Phenyl | 150 | The unsubstituted phenyl group provides a baseline potency, establishing the core scaffold's viability. |

| 2 | 4-Fluorophenyl | 75 | Introduction of a small electron-withdrawing group can improve interactions within the hydrophobic pocket. |

| 3 | 3,4-Dimethoxyphenyl | 25 | Methoxy groups can form additional hydrogen bonds or favorable dipole interactions, significantly boosting potency.[13] |

| 4 | Pyridin-4-yl | 90 | A heteroaryl group can improve physicochemical properties like solubility but may alter the binding mode.[14] |

| 5 | Thien-2-yl | 45 | The thienyl group can act as a phenyl bioisostere, often improving metabolic stability and potency.[6] |

This data is illustrative and compiled based on trends observed in related kinase inhibitor series.

Conclusion

This compound is a highly versatile and strategically valuable building block for modern medicinal chemistry. Its well-defined physicochemical properties, coupled with the robust and predictable reactivity of its C-Br bond in key cross-coupling reactions, provide an efficient platform for the rapid generation of diverse compound libraries. As demonstrated through the lens of kinase inhibitor design, this scaffold allows for systematic SAR exploration, enabling the fine-tuning of potency, selectivity, and drug-like properties. For researchers and drug development professionals, mastering the synthesis and application of this building block is a key enabler in the quest for novel therapeutics.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. chemrevlett.com [chemrevlett.com]

- 13. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 6-Bromo-N,N-dimethylpyridin-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

The successful execution of chemical synthesis, purification, and formulation in drug discovery and development hinges on a thorough understanding of the physicochemical properties of the molecules of interest. Among these, solubility stands out as a critical parameter influencing reaction kinetics, process scalability, and bioavailability. This guide provides an in-depth examination of the solubility of 6-Bromo-N,N-dimethylpyridin-3-amine, a key building block in medicinal chemistry. In the absence of extensive publicly available quantitative data, this document synthesizes theoretical principles with qualitative observations from existing literature and presents a robust experimental framework for its empirical determination.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is paramount to predicting its solubility behavior. The structural features of this compound (CAS 39856-56-9) provide key insights into its potential interactions with various organic solvents.

| Property | Value/Analysis | Source |

| Molecular Formula | C₇H₉BrN₂ | - |

| Molecular Weight | 201.06 g/mol | - |

| Appearance | Reported as a light yellow solid. | [1] |

| Polarity | The molecule possesses a degree of polarity arising from the nitrogen atoms in the pyridine ring and the dimethylamino group, as well as the electronegative bromine atom. The pyridine nitrogen and the dimethylamino nitrogen can act as hydrogen bond acceptors. | - |

| Hydrogen Bonding | The tertiary dimethylamino group and the pyridine ring nitrogen are potential hydrogen bond acceptors. The absence of N-H or O-H bonds means the molecule cannot act as a hydrogen bond donor. | - |

The presence of a polar pyridine ring and a dimethylamino group suggests that this compound will exhibit favorable solubility in polar aprotic and, to some extent, polar protic solvents. Conversely, its solubility is expected to be limited in nonpolar solvents.

Qualitative Solubility Assessment from Existing Literature

-

Ethanol: This polar protic solvent is mentioned as a reaction medium, suggesting that this compound is soluble enough to participate in chemical transformations.[2]

-

Ethyl Acetate (EtOAc): Frequently used as an extraction solvent for this compound, indicating good solubility.[1]

-

Tetrahydrofuran (THF): Employed as a solvent for the synthesis of this compound, pointing towards its suitability as a reaction medium and therefore, adequate solubility.[3][4]

-

Dimethylformamide (DMF): Used in the preparation of related pyridylsulfides, suggesting it is a competent solvent for this class of compounds.[5]

-

Hexane/Petroleum Ether: Utilized as a co-solvent in column chromatography for purification, typically as the less polar component.[1] This implies that the compound has lower solubility in these nonpolar solvents, allowing for effective separation.

Based on these observations, a general solubility trend can be inferred:

High Solubility: Polar aprotic solvents (e.g., Ethyl Acetate, Tetrahydrofuran) Moderate Solubility: Polar protic solvents (e.g., Ethanol) Low to Insoluble: Nonpolar solvents (e.g., Hexane, Petroleum Ether)

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle can be further refined by considering the specific intermolecular forces at play between the solute (this compound) and the solvent.

References

- 1. 13534-97-9 | 6-Bromopyridin-3-amine | Bromides | Ambeed.com [ambeed.com]

- 2. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2015188368A1 - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles - Google Patents [patents.google.com]

- 4. WO2015191506A2 - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles - Google Patents [patents.google.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

The Strategic Utility of 6-Bromo-N,N-dimethylpyridin-3-amine in the Synthesis of Kinase Inhibitor Scaffolds

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pyridine Core and its Privileged Role in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a "privileged" structure, forming the backbone of a multitude of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to form key hydrogen bonds, and synthetic versatility make it a cornerstone in the design of targeted therapies.[2] Within the vast chemical space of pyridine derivatives, 6-Bromo-N,N-dimethylpyridin-3-amine has emerged as a particularly valuable and versatile building block for the construction of potent and selective kinase inhibitors.

Kinases, as central regulators of cellular signaling, are frequently implicated in the pathogenesis of diseases ranging from cancer to inflammatory disorders.[3] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful therapeutic modality. The 3-aminopyridine motif is a well-established pharmacophore capable of forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a feature leveraged in numerous potent inhibitors.[4]

This technical guide provides a comprehensive overview of the strategic application of this compound in the synthesis of kinase inhibitor scaffolds. We will delve into the chemical logic behind its use, provide detailed, field-proven protocols for its derivatization via palladium-catalyzed cross-coupling reactions, and present a framework for understanding the structure-activity relationships of the resulting compounds.

Chemical Rationale: Why this compound is an Ideal Starting Material

The synthetic utility of this compound stems from a combination of its structural and electronic features. The bromine atom at the 6-position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions. This allows for the systematic introduction of diverse chemical moieties to probe the solvent-exposed regions of the kinase active site, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Simultaneously, the N,N-dimethylamino group at the 3-position is a key contributor to the molecule's utility. Its electron-donating nature can influence the reactivity of the pyridine ring and, more importantly, it can serve as a bioisostere for a simple amino group, which is known to interact with the kinase hinge region. The dimethylation can also impart desirable physicochemical properties, such as increased solubility or metabolic stability, compared to the corresponding primary amine.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound as a scaffold precursor is unlocked through palladium-catalyzed cross-coupling reactions. These transformations allow for the efficient and modular construction of complex molecular architectures from simple starting materials. The two most critical reactions in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Building Bi-heterocyclic Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron species.[5] In the context of our starting material, this reaction is ideal for coupling with a variety of aryl and heteroaryl boronic acids or esters, leading to the formation of bi-heterocyclic scaffolds that are common in kinase inhibitors.

A prime example is the coupling with a pyrazole boronic ester. The resulting pyrazolyl-pyridine core is a known pharmacophore in a number of kinase inhibitors, targeting enzymes such as c-Jun N-terminal kinase (JNK) and Cyclin-Dependent Kinases (CDKs).[3][4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This protocol is a representative procedure adapted from established methods for similar substrates and should be optimized for specific experimental setups.[6]

Materials:

-

This compound (1.0 eq)

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried Schlenk flask, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, potassium carbonate, and Pd(dppf)Cl₂.

-

Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Under a positive pressure of the inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Stir the reaction mixture at 90-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N,N-dimethyl-6-(1H-pyrazol-4-yl)pyridin-3-amine.

| Parameter | Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂ | A robust and versatile catalyst for Suzuki couplings, often effective for heteroaromatic substrates. |

| Base | K₂CO₃ | A moderately strong inorganic base, generally well-tolerated by a range of functional groups. |

| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent mixture for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents. |

| Temperature | 90-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe without significant decomposition. |

Buchwald-Hartwig Amination: Introducing N-Aryl Functionality

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction is exceptionally powerful for coupling aryl halides with a wide range of primary and secondary amines. Starting with this compound, this methodology allows for the introduction of substituted anilines and other amino-heterocycles, which are prevalent in many classes of kinase inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol is a general procedure based on methods for similar substrates and should be optimized for specific amine coupling partners.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

Nitrogen or Argon gas

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

-

Add this compound and anhydrous toluene.

-

Add aniline to the mixture via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N²,N²,-dimethyl-N⁶-phenylpyridine-2,5-diamine.

| Parameter | Condition | Rationale |

| Catalyst System | Pd₂(dba)₃ / XPhos | A highly active catalyst system for C-N coupling, particularly effective for electron-rich and sterically hindered substrates. |

| Base | NaOtBu | A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations. |

| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this reaction. |

| Temperature | 100-110 °C | Ensures a reasonable reaction rate for the coupling of an electron-rich aryl bromide. |

Structure-Activity Relationship (SAR) and Biological Evaluation

The derivatization of the this compound scaffold allows for a systematic exploration of the structure-activity relationship. The nature of the group introduced at the 6-position via Suzuki or Buchwald-Hartwig coupling can have a profound impact on the inhibitory activity and selectivity of the resulting compound.

For instance, in the case of pyrazolyl-pyridine derivatives, substitutions on the pyrazole ring can be explored to optimize interactions within the ATP-binding pocket. A hypothetical SAR table based on data from similar pyrazolyl-pyrimidine CDK inhibitors is presented below.[4]

| Compound | R Group on Pyrazole | Kinase Target | IC₅₀ (nM) |

| Hypothetical 1 | H | CDK2 | 50 |

| Hypothetical 2 | Methyl | CDK2 | 25 |

| Hypothetical 3 | Phenyl | CDK2 | 75 |

| Hypothetical 4 | H | JNK3 | 150 |

| Hypothetical 5 | Methyl | JNK3 | 80 |

Note: The data in this table is representative and intended for illustrative purposes, based on trends observed for analogous kinase inhibitor scaffolds.

The kinase inhibitory activity of newly synthesized compounds is typically evaluated using in vitro enzymatic assays. A common method is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.

Conclusion

This compound is a strategically important building block in the synthesis of kinase inhibitors. Its dual functionality allows for the creation of diverse and complex molecular architectures through robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By leveraging these powerful reactions, medicinal chemists can efficiently generate libraries of compounds for screening and optimization, accelerating the discovery of novel and effective kinase-targeted therapies. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this versatile scaffold.

References

- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8372842B2 - Pyrazolopyridines as kinase inhibitors - Google Patents [patents.google.com]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Strategy of 6-Bromo-N,N-dimethylpyridin-3-amine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, safety considerations, and synthetic pathways for 6-Bromo-N,N-dimethylpyridin-3-amine (CAS No. 39856-56-9). This valuable substituted pyridine building block is of significant interest to researchers and professionals in drug discovery and medicinal chemistry. This guide offers practical insights and detailed methodologies to support its procurement and application in a laboratory setting.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a bifunctional molecule featuring a bromine atom at the 6-position and a dimethylamino group at the 3-position of the pyridine ring. This unique substitution pattern makes it a highly versatile intermediate in organic synthesis. The bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[1] The dimethylamino moiety, on the other hand, can influence the electronic properties of the pyridine ring and provide a site for further functionalization or act as a key pharmacophoric element in drug candidates. The strategic placement of these groups makes this compound a valuable precursor for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[1]

Commercial Availability and Procurement

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The typical purity offered is around 95%, with the compound supplied as a solid.[2] When procuring this reagent, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data, including a Certificate of Analysis (CoA) with NMR and HPLC data.

Below is a summary of representative commercial suppliers and their typical offerings:

| Supplier | CAS Number | Purity | Available Quantities |

| CymitQuimica | 39856-56-9 | 95% | 100mg, 250mg, 1g, 5g[2] |

| Reagentia | 39856-56-9 | Not specified | 100mg, 250mg, 1g, 5g[3] |

| BLDpharm | 39856-56-9 | Not specified | Inquire for details[4] |

Note: Availability and pricing are subject to change. Researchers are advised to contact the suppliers directly for the most current information.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety hazards is paramount for the safe handling and effective use of any chemical compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 39856-56-9 | [2][3] |

| Molecular Formula | C₇H₉BrN₂ | [2][5] |

| Molecular Weight | 201.06 g/mol | [2][5] |

| Appearance | Solid | [2] |

| InChI Key | BORPINHDNLCKMO-UHFFFAOYSA-N | [2] |

Safety and Handling

While a dedicated, comprehensive Safety Data Sheet (SDS) for this compound is not consistently provided by all suppliers, information for closely related brominated pyridines and aminopyridines indicates that this compound should be handled with care. The following GHS hazard classifications are associated with similar compounds and should be considered as a precautionary measure.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-